molecular formula C9H12N2O3 B12986445 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid

Cat. No.: B12986445
M. Wt: 196.20 g/mol
InChI Key: WYHWCTADWVVVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to a hydroxyacetic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Hydroxyacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetic acid
  • 5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine
  • 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

Uniqueness

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid is unique due to the presence of both the hydroxyacetic acid and cyclopropyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(5-cyclopropyl-1-methylpyrazol-3-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H12N2O3/c1-11-7(5-2-3-5)4-6(10-11)8(12)9(13)14/h4-5,8,12H,2-3H2,1H3,(H,13,14)

InChI Key

WYHWCTADWVVVHN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(C(=O)O)O)C2CC2

Origin of Product

United States

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